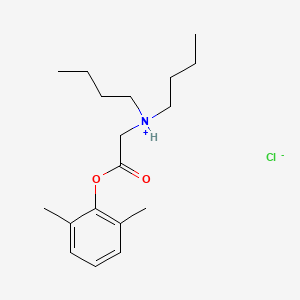

N,N-Dibutylglycine 2,6-xylyl ester hydrochloride

Description

Properties

CAS No. |

2014-24-6 |

|---|---|

Molecular Formula |

C18H30ClNO2 |

Molecular Weight |

327.9 g/mol |

IUPAC Name |

dibutyl-[2-(2,6-dimethylphenoxy)-2-oxoethyl]azanium;chloride |

InChI |

InChI=1S/C18H29NO2.ClH/c1-5-7-12-19(13-8-6-2)14-17(20)21-18-15(3)10-9-11-16(18)4;/h9-11H,5-8,12-14H2,1-4H3;1H |

InChI Key |

FTIHLTHVAHEREF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[NH+](CCCC)CC(=O)OC1=C(C=CC=C1C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of N,N-Dibutylglycine 2,6-xylyl ester hydrochloride typically involves esterification reactions. One common method is the Steglich esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates . This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to facilitate the esterification process. The reaction conditions are generally mild, and the process can be completed with a single purification step.

Chemical Reactions Analysis

N,N-Dibutylglycine 2,6-xylyl ester hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N,N-Dibutylglycine 2,6-xylyl ester hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: It may be used in studies involving enzyme interactions and protein modifications.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dibutylglycine 2,6-xylyl ester hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active glycine derivative, which can then interact with enzymes or receptors in biological systems. The dibutyl groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated molecular formulas for dibutyl and dipropyl analogs based on structural trends.

Structural and Functional Differences

- Alkyl Chain Length: Diethyl (C₂) and dipropyl (C₃) analogs exhibit incremental increases in molecular weight and lipophilicity compared to the dibutyl (C₄) variant.

- Backbone Modifications: The piperidinoethyl carbamate analog (CAS 77985-29-6) replaces the glycine backbone with a carbamic acid group and introduces a piperidine ring. This modification increases nitrogen content and alters toxicity profiles (e.g., lower LD₅₀ in mice) .

Physicochemical Properties

- Lipophilicity :

- LogP values are expected to rise with alkyl chain length: diethyl (LogP ~2.5), dipropyl (~3.0), dibutyl (~3.5). This trend correlates with reduced aqueous solubility, critical for formulation design.

- Thermal Stability: The piperidinoethyl analog decomposes at 395.4°C, releasing toxic gases (HCl/NOx), suggesting that thermal stability may vary with structural complexity .

Research Implications and Gaps

- Data Limitations : Direct studies on this compound are absent in the evidence. Extrapolations from analogs highlight the need for targeted research on synthesis, stability, and bioactivity.

- Structural Optimization: Shorter alkyl chains (diethyl) may favor solubility for intravenous applications, whereas longer chains (dibutyl) could enhance blood-brain barrier penetration for CNS-targeted drugs.

Biological Activity

N,N-Dibutylglycine 2,6-xylyl ester hydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

This compound is characterized by its unique structure, which influences its biological properties. The compound can be represented structurally as follows:

- Chemical Formula: CHClN

- Molecular Weight: 267.80 g/mol

The presence of the dibutyl group and the xylyl ester moiety contributes to its lipophilicity and potential interactions with biological membranes.

Antimicrobial Activity

Recent studies have indicated that derivatives of glycine esters exhibit significant antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains. For instance:

- Minimum Inhibitory Concentrations (MICs): Compounds similar in structure have demonstrated MIC values ranging from 12.9 µM to 25.9 µM against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-inflammatory Potential

The anti-inflammatory activity of compounds with similar structures has also been documented. The inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 has been observed in related derivatives:

- Inhibition Rates: Certain derivatives showed up to 89% inhibition against IL-6 at concentrations of 10 µg/mL, suggesting that this compound may exhibit comparable effects .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. In vitro studies on related compounds indicate that many do not exhibit significant cytotoxic effects at concentrations below 20 µM, which is promising for therapeutic applications .

Case Study: Synthesis and Evaluation

A study focused on synthesizing various glycine derivatives, including N,N-Dibutylglycine esters, evaluated their biological activities systematically. The findings indicated:

- Stability of Helical Conformations: The ability of these compounds to stabilize helical conformations was compared with linear and cyclic alkyl side chains, suggesting potential applications in peptide design .

Table of Biological Activities

Q & A

Q. What are the recommended synthesis pathways for N,N-Dibutylglycine 2,6-xylyl ester hydrochloride?

Synthesis typically involves esterification of N,N-dibutylglycine with 2,6-xylyl derivatives. A common approach includes coupling the glycine derivative with 2,6-xylyl isocyanide under controlled conditions, as seen in analogous isocyanide-based reactions (Scheme 1, ). Purification via recrystallization or column chromatography is critical to remove unreacted starting materials. Ensure anhydrous conditions to prevent hydrolysis of the ester group.

Q. How should this compound be stored to maintain stability?

Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to minimize hydrolysis and oxidation. Similar ester hydrochlorides (e.g., N-Benzylglycine ethyl ester hydrochloride) show reduced degradation under these conditions . Conduct periodic NMR or HPLC analyses to monitor stability.

Q. What spectroscopic methods are recommended for structural characterization?

- NMR : Use - and -NMR to confirm the dibutylamine, glycine backbone, and 2,6-xylyl ester groups.

- FT-IR : Validate ester carbonyl (C=O) stretching at ~1730 cm.

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency with the expected formula.

Advanced Research Questions

Q. How does pH influence the hydrolysis kinetics of the ester group?

The ester bond is susceptible to alkaline hydrolysis. Under neutral or acidic conditions (pH <7), hydrolysis is minimal, but at pH >8, rapid cleavage occurs. Design experiments using buffered solutions (e.g., PBS) and monitor via HPLC. For example, glycine ethyl ester hydrochloride analogs degrade within hours at pH 9 .

Q. What strategies resolve co-eluting impurities in HPLC analysis?

Use a C18 reverse-phase column with gradient elution (e.g., 0.1% TFA in water/acetonitrile). Adjust the mobile phase pH to 2.5–3.0 to protonate amine groups and improve peak resolution. For persistent impurities, employ LC-MS to identify structural analogs or degradation products .

Q. How can isotopic labeling (e.g., deuterium) aid in metabolic tracing studies?

Incorporate deuterium at non-labile positions (e.g., glycine α-carbon) via synthetic routes using deuterated reagents (e.g., DO or CDOD). Purity (>98 atom% D) is critical, as seen in N-n-Butyrylglycine-2,2-d2 synthesis . Use MS/MS to track labeled metabolites in biological matrices.

Methodological Considerations for Biological Studies

Q. How to assess receptor binding affinity in vitro?

Q. What precautions are needed for cell-based toxicity assays?

- Solubility : Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent toxicity.

- Stability : Pre-incubate compound in cell culture media (37°C, 24h) and quantify degradation via LC-MS.

Reference protocols for sarcosine ethyl ester hydrochloride, which show pH-dependent cytotoxicity .

Data Contradictions and Troubleshooting

Q. Discrepancies in reported solubility: How to address?

Solubility varies with counterion purity and crystallinity. If literature values conflict, perform empirical tests:

Prepare saturated solutions in PBS, DMSO, or ethanol.

Filter (0.22 µm) and quantify via UV-Vis at λ.

Note that N,N-dimethylglycine hydrochloride analogs exhibit higher aqueous solubility than ester derivatives .

Q. Conflicting bioactivity results across studies: Possible causes?

- Impurity Profiles : Trace solvents (e.g., residual pyridine) or synthetic byproducts may modulate activity.

- Assay Conditions : Variations in pH, temperature, or serum proteins (e.g., human serum albumin) can alter compound availability. Standardize protocols using recombinant proteins (e.g., IL-6 or MMP3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.